![molecular formula C14H21N3O4S B13301818 N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, an aminomethyl group, and a nitrobenzene sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclohexyl ring, which is functionalized with an aminomethyl group. This intermediate is then reacted with 2-nitrobenzene-1-sulfonyl chloride under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the sulfonamide group can produce a sulfonic acid .
Aplicaciones Científicas De Investigación
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the nitrobenzene sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: This compound has a similar cyclohexyl structure but with a methoxyphenyl group instead of a nitrobenzene sulfonamide.
N,N-Dimethylenamino derivatives: These compounds share the aminomethyl group but differ in their overall structure and functional groups.
Uniqueness
N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitrobenzene sulfonamide and aminomethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C14H21N3O4S |
|---|---|
Peso molecular |
327.40 g/mol |
Nombre IUPAC |
N-[1-(aminomethyl)-2-methylcyclohexyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H21N3O4S/c1-11-6-4-5-9-14(11,10-15)16-22(20,21)13-8-3-2-7-12(13)17(18)19/h2-3,7-8,11,16H,4-6,9-10,15H2,1H3 |
Clave InChI |
OYSJNRNVOOXUPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(CN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


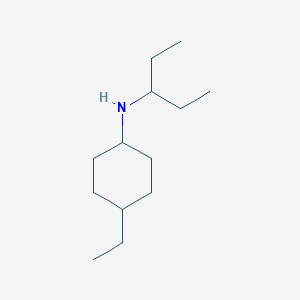
amine](/img/structure/B13301736.png)
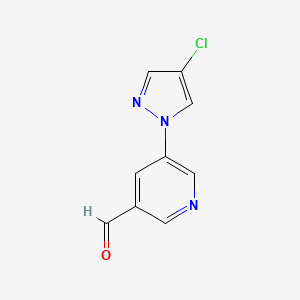
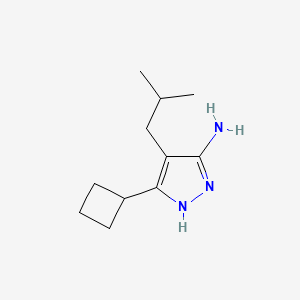
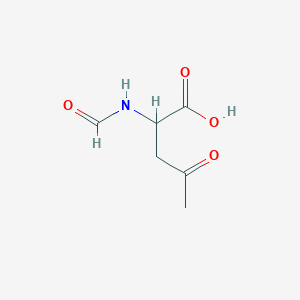
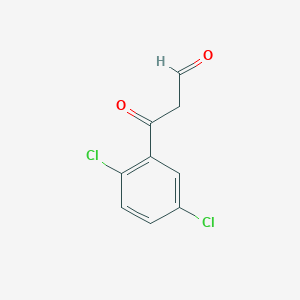
![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)
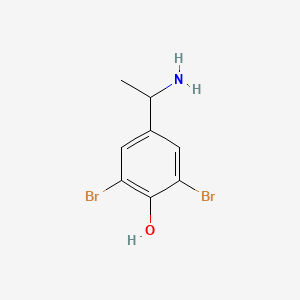
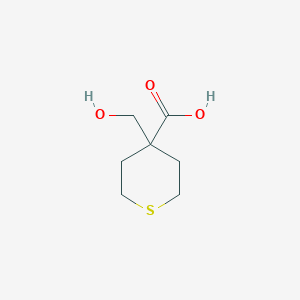
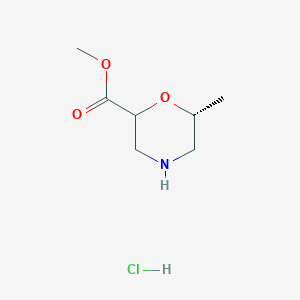
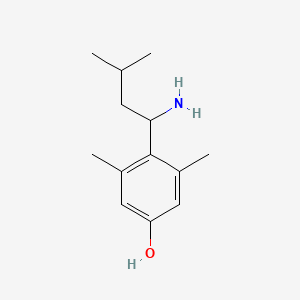
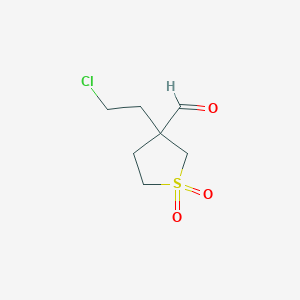
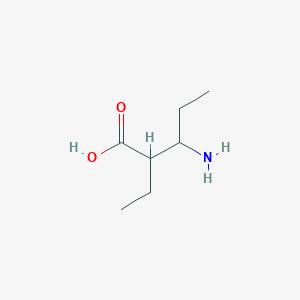
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
